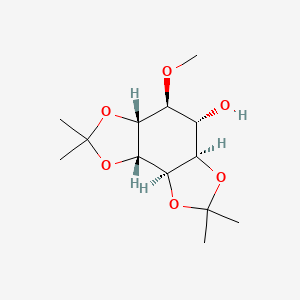

Pinitol diacetonide

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3/t6-,7-,8+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNUFAHKROGNMZ-HGQQYVGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@@H]([C@@H]3[C@H]([C@@H]2O1)OC(O3)(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584191 | |

| Record name | (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57819-56-4 | |

| Record name | (3aR,4S,5S,5aR,8aR,8bR)-5-Methoxy-2,2,7,7-tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving Pinitol Diacetonide

Stereoselective Synthesis of Pinitol Diacetonide

The controlled and selective synthesis of this compound is fundamental to its utility as a synthetic intermediate. This section details the strategies employed to ensure high enantiomeric purity and the optimization of protecting group chemistry.

Strategies for Enantiomeric Purity and Control in Diacetonide Formation

Achieving high enantiomeric purity is a critical aspect of synthesizing biologically active molecules. In the context of this compound, this is often accomplished by starting with an enantiomerically pure precursor, such as D-pinitol, which can be isolated from natural sources or synthesized. researchgate.net The diacetonide is then formed by reacting D-pinitol with acetone (B3395972) or a related reagent under acidic conditions.

One common method involves the reaction of D-(+)-pinitol with acetone, p-toluenesulfonic acid monohydrate, and 2,2-dimethoxypropane (B42991). arabjchem.org This reaction proceeds to completion within a couple of hours and the formation of the diacetonide can be monitored by the disappearance of specific signals in the 1H NMR spectrum. arabjchem.org The use of chiral starting materials from the "chiral pool" is a common strategy to ensure the final product has high enantiomeric purity. rsc.org The synthesis of enantiomers of certain compounds can be achieved with high diastereoisomeric and enantiomeric purity from a single chiral precursor. rsc.org

Optimization of Protection Group Chemistry for D-Pinitol

The strategic use of protecting groups is essential for the selective modification of the multiple hydroxyl groups present in pinitol. The acetonide groups in this compound protect two pairs of vicinal diols, leaving the remaining hydroxyl group(s) available for further functionalization.

Functionalization and Derivatization Routes Utilizing this compound

The protected nature of this compound allows for a variety of chemical transformations at the unprotected hydroxyl group(s). These modifications are key to creating a diverse library of pinitol-based compounds with potential therapeutic applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazolyl Analogues

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been effectively used to synthesize novel triazolyl analogues of D-(+)-pinitol. arabjchem.orgbeilstein-journals.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgorganic-chemistry.org

In a typical procedure, a pinitol derivative bearing an azide or alkyne functionality is reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst. arabjchem.orgnih.gov The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov This method is highly efficient, proceeds under mild conditions, and offers excellent yields of the desired triazole products. arabjchem.orgbeilstein-journals.org The resulting triazolyl-pinitol hybrids are of interest for their potential biological activities. arabjchem.org

Table 1: Examples of Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst/Reagent | Function | Reference |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Copper source for the catalyst | nih.gov |

| Sodium ascorbate | Reducing agent to form Cu(I) in situ | organic-chemistry.orgnih.gov |

| Terminal alkyne | Substrate | beilstein-journals.org |

| Azide | Substrate | beilstein-journals.org |

| Solvents (e.g., water, alcohol, DMF) | Reaction medium | beilstein-journals.orgnih.gov |

Selective Deacetonidation and Subsequent Chemical Modifications

The selective removal of one or both acetonide groups is a key step in the further functionalization of the pinitol core. Acidic conditions are typically employed for deprotection. The differential reactivity of the acetonide groups can sometimes be exploited for selective removal, although this can be challenging.

Once deprotected, the newly freed hydroxyl groups can undergo a variety of chemical modifications, including oxidation, esterification, etherification, and glycosylation. For example, the oxidation of a hydroxyl group to a ketone can be achieved using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. researchgate.net These subsequent modifications are crucial for building molecular complexity and exploring the structure-activity relationships of pinitol derivatives.

Synthesis of Novel Heterocyclic Derivatives

This compound can serve as a scaffold for the synthesis of novel heterocyclic derivatives. The functional groups on the pinitol core can be transformed into various heterocyclic systems through multi-step reaction sequences. For instance, a hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile to initiate the formation of a nitrogen-containing heterocycle.

The synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and thiazolidin-4-ones, often involves the reaction of a starting material with reagents like thiosemicarbazide (B42300), followed by cyclization reactions. rdd.edu.iq While direct examples starting from this compound are specific to the research context, the principles of heterocyclic synthesis can be applied to functionalized pinitol derivatives. For example, a pinitol derivative with an aldehyde or ketone functionality could be reacted with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized to form various sulfur and nitrogen-containing heterocycles.

Applications of this compound as a Chiral Building Block in Complex Molecule Synthesis

This compound, chemically known as (1R,2R,6R,7S,8S,9R)-8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.0²,⁶]dodecan-7-ol, is a derivative of D-chiro-inositol. ontosight.ai Its value in synthetic organic chemistry stems from its nature as a chiral building block, often referred to as a "chiral synthon." ontosight.airesearchgate.net The rigid tricyclic framework, a result of the two acetonide protecting groups, locks the cyclitol ring into a specific conformation. vulcanchem.com This structural rigidity, combined with its well-defined stereochemistry, makes it a highly valuable precursor for the synthesis of complex, stereochemically rich molecules. ontosight.aivulcanchem.com The single free hydroxyl group serves as a strategic point for a variety of chemical transformations, including esterification, etherification, or oxidation, allowing for its incorporation into larger, more complex molecular architectures. vulcanchem.com

Contribution to the Asymmetric Synthesis of Natural Products

The asymmetric synthesis of natural products is a significant challenge in organic chemistry, requiring precise control over the three-dimensional arrangement of atoms. uni-lj.sinijournals.org Chiral building blocks derived from the "chiral pool," such as this compound, provide a reliable foundation for establishing the required stereocenters in a target molecule. researchgate.net this compound has been effectively utilized as a starting material in the synthesis of polyhydroxylated natural products. wgtn.ac.nz

A notable example is its application in synthetic studies directed towards Peloruside A , a potent microtubule-stabilizing agent. wgtn.ac.nz The synthesis of key fragments of this complex macrolide has utilized derivatives of pinitol, demonstrating its utility in constructing the intricate polyhydroxylated core of such natural products. wgtn.ac.nz

Furthermore, derivatives of pinitol are instrumental in synthesizing other biologically crucial molecules that, while naturally occurring, are often required in larger quantities for study. A significant achievement is the chiral synthesis of D-myo-inositol 1,4,5-trisphosphate (IP₃) from D-pinitol. aimspress.comnih.gov IP₃ is a fundamental second messenger in cellular signaling. The synthesis involves a series of protection, inversion, and phosphorylation steps starting from the chiral inositol (B14025) framework provided by pinitol, showcasing how its inherent stereochemistry can be manipulated to achieve a different, complex stereoisomer. nih.gov

| Natural Product or Derivative | Synthetic Utility of this compound |

| Peloruside A | Serves as a chiral precursor for key polyhydroxylated fragments. wgtn.ac.nz |

| D-myo-inositol 1,4,5-trisphosphate | The D-chiro-inositol core is transformed through stereochemical inversion and phosphorylation to yield the target molecule. aimspress.comnih.gov |

Role in the Preparation of Glycomimetics and Carbohydrate Analogues

Glycomimetics are compounds designed to mimic the structure of natural carbohydrates. unistra.frresearchgate.net They are of significant interest in medicinal chemistry because, while native carbohydrates play crucial roles in biological processes like cell recognition and infection, they often have poor drug-like properties. unistra.frglycomimetics.com Glycomimetics are engineered to enhance biological activity and improve pharmacokinetic profiles, such as stability and bioavailability. unistra.fr this compound, as a modified inositol (a carbocyclic sugar alcohol), is an excellent starting point for creating such carbohydrate analogues.

Research has demonstrated the synthesis of novel triazolyl analogs of D-(+)-pinitol starting from this compound. arabjchem.org In these studies, the free hydroxyl group of this compound is modified to introduce an azide or alkyne, which then undergoes a "click chemistry" reaction to form a triazole ring linked to various substituents. arabjchem.org Several of these synthesized analogs were found to be potent inhibitors of β-glucosidase , an enzyme involved in carbohydrate metabolism, highlighting their potential as therapeutic agents. arabjchem.org

In another approach, enzymatic synthesis has been used to create galactosylated pinitol derivatives . nih.gov Using a β-galactosidase from a thermophilic bacterium, a galactose unit was transferred to pinitol. nih.gov Such glycosylated inositols are direct carbohydrate analogues, expanding the library of available glycomimetic structures for biological screening. nih.gov The creation of these analogues provides valuable insights into the acceptor preferences of glycosylating enzymes and generates novel compounds for pharmacological evaluation. nih.gov

| Glycomimetic/Analogue | Synthetic Approach | Target/Application |

| Triazolyl Pinitol Analogs | "Click chemistry" functionalization of the this compound backbone. arabjchem.org | Inhibition of β-glucosidase. arabjchem.org |

| Galactosylated Pinitol | Enzymatic glycosylation using β-galactosidase. nih.gov | Carbohydrate analogue for biological screening. nih.gov |

Analytical and Spectroscopic Characterization of Pinitol Diacetonide and Its Synthetic Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pinitol diacetonide, both ¹H and ¹³C NMR are used to confirm the successful protection of the 1,2- and 5,6-hydroxyl groups of pinitol.

The structure of this compound, referred to as 3-O-Methyl-1,2:5,6-bis-O-isopropylidene-D-chiro-inositol, is confirmed through detailed analysis of its ¹H and ¹³C NMR spectra. arabjchem.org The presence of the two isopropylidene (acetonide) protecting groups is unequivocally shown by characteristic signals in the ¹H NMR spectrum. Specifically, strong singlet signals corresponding to the four methyl groups of the two acetonide moieties are observed. arabjchem.org In a deuterated chloroform (B151607) (CDCl₃) solvent, these signals typically appear as distinct singlets for the geminal methyl groups, which can be diastereotopic. For instance, proton signals at δ 1.51 ppm and 1.37 ppm, each integrating to six protons, have been assigned to the protons of these four methyl groups. arabjchem.org The remaining protons on the inositol (B14025) ring and the methoxy (B1213986) group give rise to a series of multiplets and a singlet, respectively, in the region of δ 3.3-4.6 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the presence of all 13 carbon atoms in the molecule. The carbons of the four acetonide methyl groups typically resonate at approximately δ 25-28 ppm. arabjchem.org The two quaternary carbons of the isopropylidene groups (C(CH₃)₂) are characteristically found further downfield, around δ 109 ppm. arabjchem.org The signals for the six carbons of the inositol ring and the single carbon of the O-methyl group appear in the δ 59-82 ppm range. arabjchem.org The complete assignment of all signals is often aided by two-dimensional NMR techniques (see section 3.4).

Table 1: Representative ¹H NMR Data for this compound This table is based on reported values and typical chemical shifts for this class of compound.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity |

| Acetonide CH₃ | ~1.51 | s |

| Acetonide CH₃ | ~1.37 | s |

| OCH₃ | ~3.61 | s |

| Inositol Ring Protons | ~3.3 - 4.6 | m |

| Data sourced from Rehman et al., 2016. arabjchem.org |

Table 2: Representative ¹³C NMR Data for this compound This table is based on reported values and typical chemical shifts for this class of compound.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| Acetonide C(C H₃)₂ | ~25-28 |

| OCH₃ | ~59-60 |

| Inositol Ring Carbons | ~76-82 |

| Acetonide C (CH₃)₂ | ~109 |

| Data interpreted from Rehman et al., 2016 and general spectroscopic principles. arabjchem.orgunimo.it |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. Using Electrospray Ionization (ESI), a soft ionization method, the molecule is typically observed as a protonated molecular ion [M+H]⁺.

For this compound (C₁₃H₂₂O₆), the theoretical exact mass of the neutral molecule is 274.14164 Da. nih.gov The structure of the synthesized compound is routinely confirmed by HR-ESIMS, which provides an experimental mass that is compared to the calculated value. Research has shown that the protonated molecule [M+H]⁺ gives a measured m/z of 275.1488. arabjchem.org This experimental value is in excellent agreement with the calculated mass for the molecular formula C₁₃H₂₃O₆⁺ ([M+H]⁺), which is 275.1489. This close correlation, typically within a few parts per million (ppm), confirms the molecular formula of this compound and rules out other potential elemental compositions.

Table 3: HR-ESIMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 275.1489 | 275.1488 | C₁₃H₂₃O₆⁺ |

| Data sourced from Rehman et al., 2016. arabjchem.org |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of this compound after its synthesis and the assessment of its purity. Given its moderate polarity, silica (B1680970) gel chromatography is highly effective.

The purification of this compound from the reaction mixture, which may contain unreacted starting material (D-(+)-pinitol), reagents, and by-products, is commonly achieved using column chromatography. arabjchem.org A typical procedure involves loading the crude product onto a silica gel column and eluting with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in petroleum ether or hexane. arabjchem.org For example, using a 20-30% ethyl acetate in petroleum ether mixture has been shown to successfully isolate the pure compound. arabjchem.org Flash chromatography, a rapid form of preparative column chromatography, is also widely applicable for this purpose, offering a balance of speed and resolution for purification. biotage.com

The purity of the isolated this compound is often assessed by Thin Layer Chromatography (TLC), where a pure sample should appear as a single spot. For more rigorous quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) can be employed. Using either normal-phase or reverse-phase columns, HPLC can separate this compound from even trace impurities, allowing for its quantification.

Advanced Spectroscopic Methods for Stereochemical Assignment

While the stereochemistry of this compound is largely dictated by the absolute configuration of the starting material, D-(+)-pinitol, advanced spectroscopic methods are used to confirm the retention of this stereochemistry and to establish the relative orientation of substituents on the inositol ring.

The formation of the acetonide groups occurs specifically at the syn-1,2 and syn-5,6 diols of D-(+)-pinitol, as this arrangement allows for the formation of the five-membered dioxolane rings. arabjchem.org The resulting stereochemistry is confirmed using advanced two-dimensional (2D) NMR experiments:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the unambiguous assignment of the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for confirming the placement of the acetonide groups and the methoxy group.

The absolute configuration of the molecule is retained from the chiral pool starting material, D-(+)-pinitol. The spectroscopic assignment of the relative stereochemistry, combined with the known absolute stereochemistry of the precursor, allows for the complete and unambiguous stereochemical assignment of this compound. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of Pinitol Diacetonide Derivatives

Cellular Cytotoxicity and Antitumor Activities of Functionalized Pinitol Diacetonide Analogues

The modification of this compound has given rise to a new class of compounds with potential antitumor properties. Researchers have synthesized and evaluated a series of functionalized this compound analogues for their ability to inhibit the growth of various cancer cell lines.

In Vitro Efficacy Against Diverse Cancer Cell Lines (e.g., Leukemia HL-60, Colorectal Carcinoma HCT-116, Pancreatic Carcinoma Mia-Paca-2)

Novel 1,4-disubstituted 1,2,3-triazoles of D-(+)-pinitol, synthesized via Cu(I)-catalyzed alkyne-azide cycloaddition, have been screened for their cytotoxic effects against a panel of human cancer cell lines. arabjchem.org The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cytotoxicity assay was employed to determine the in vitro efficacy of these compounds. arabjchem.org

The results indicated that several analogues exhibited significant cytotoxic activity. Notably, the colorectal carcinoma (HCT-116) cell line was found to be sensitive to a majority of the synthesized derivatives. arabjchem.org Specific compounds demonstrated potent activity against different cell lines, with IC50 values in the micromolar range. For instance, compound 2 was most effective against the leukemia (HL-60) cell line, compound 3 against colorectal carcinoma (HCT-116), and compound 7 against pancreatic carcinoma (Mia-Paca-2). arabjchem.org

Table 1: In Vitro Cytotoxicity of this compound Triazolyl Analogues

| Compound | Target Cancer Cell Line | IC50 (µM) arabjchem.org |

|---|---|---|

| 2 | Leukemia (HL-60) | 19.2 |

| 3 | Colorectal Carcinoma (HCT-116) | 17.5 |

| 7 | Pancreatic Carcinoma (Mia-Paca-2) | 16.4 |

Structure-Activity Relationship (SAR) Studies of Triazolyl Derivatives

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the cytotoxic activity of these this compound-based triazolyl analogues. arabjchem.org The nature and position of the substituent on the phenyl moiety attached to the 1,2,3-triazole ring were found to be critical for their anticancer efficacy. arabjchem.org

Key findings from the SAR studies include:

Analogues containing bromo, nitro, or dimethyl functionalities on the substituted phenyl moiety exhibited the most potent cytotoxic activity. arabjchem.org

Specifically, compounds with bromo (2 and 4 ), nitro (8 and 24 ), or dimethyl (3 ) substitutions showed enhanced efficacy. arabjchem.org

The presence of an aryl substituent at the C5 position of the 1,2,4-triazole (B32235) ring was deemed essential for inhibitory activity. researchgate.net

These findings suggest that targeted modifications of the substituent groups on the triazole ring could lead to the development of more potent and selective anticancer agents. arabjchem.org

Enzymatic Inhibition Profiles of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, highlighting their potential as therapeutic agents for other conditions.

Beta-Glucosidase Inhibitory Activities of Deprotected Analogues

The triazolyl analogues of this compound and their deprotected forms were evaluated for their ability to inhibit β-glucosidase. arabjchem.org Interestingly, only the deprotected derivatives, where the hydroxyl groups were exposed, demonstrated significant inhibitory activity against sweet almond β-glucosidase. arabjchem.org

Several deprotected analogues exhibited noteworthy inhibition, with IC50 values in the micromolar range. Compounds 6a , 18a , and 25a were identified as the most potent inhibitors. arabjchem.org

Table 2: Beta-Glucosidase Inhibitory Activity of Deprotected Pinitol Analogues

| Compound | IC50 (µM) arabjchem.org |

|---|---|

| 6a | 148.5 |

| 18a | 139.2 |

| 25a | 142.4 |

The SAR studies for β-glucosidase inhibition revealed different structural requirements compared to cytotoxicity. Analogues with N-substituted long-chain aliphatic hydrocarbon moieties were found to be effective inhibitors of β-glucosidase. arabjchem.org This indicates that the nature of the substituent on the triazole ring plays a crucial role in determining the biological target of these compounds. arabjchem.org

Modulation of Intracellular Signaling Pathways by Pinitol-Derived Compounds

Pinitol and its derivatives have been shown to influence key intracellular signaling pathways, which may underlie their observed biological effects.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Family Phosphorylation (ERK, JNK)

Pinitol has been found to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. biomolther.orgnih.gov Specifically, pinitol has been shown to affect the phosphorylation status of key MAPK family members, Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). biomolther.orgresearchgate.net

In studies involving UVA-irradiated human dermal fibroblasts, pinitol treatment was observed to reverse the UVA-induced increase in the phosphorylation of ERK and JNK. biomolther.org Similarly, in lipopolysaccharide (LPS)-damaged human dermal microvascular endothelial cells, pinitol treatment led to a decrease in the phosphorylation of ERK, p38, and JNK. nih.gov This suggests that pinitol can interrupt signaling pathways associated with cellular damage. biomolther.org

Furthermore, in hepatic ischemia-reperfusion injury models, pinitol pre-treatment was shown to effectively improve the phosphorylation of ERK1/2 and p38, offering protection against apoptosis. nih.gov These findings highlight the potential of pinitol-derived compounds to modulate MAPK signaling, which could be a key mechanism for their therapeutic effects. biomolther.orgnih.gov

Influence on TGF-β/Smad Signaling for Extracellular Matrix Homeostasis

There is no available scientific literature detailing the effects of this compound on the TGF-β/Smad signaling pathway.

However, research on the parent compound, D-pinitol , has shown that it can influence this pathway. In a study using human dermal fibroblasts damaged by ultraviolet A (UVA) radiation, treatment with pinitol was found to specifically increase the phosphorylation of Smad3, a key protein in the TGF-β signaling cascade responsible for collagen synthesis. Current time information in Bangalore, IN.researchgate.net The phosphorylation levels of Smad2 and the expression of Smad4 and Smad7 were not affected. researchgate.net This suggests that pinitol may help regulate extracellular matrix homeostasis by enhancing specific components of the TGF-β pathway. Current time information in Bangalore, IN.researchgate.net

Separately, a study on novel 1,2,4-triazole-3-thione derivatives, which are not derived from pinitol, demonstrated that one such compound (HD2) could effectively relieve TGF-β-induced cardiac fibroblast activation in vitro. nih.gov This indicates that other heterocyclic compounds can also modulate this pathway.

Impact on NF-κB Signaling in Inflammatory Cellular Models

No studies have been published on the direct impact of this compound on the NF-κB signaling pathway.

In contrast, the parent molecule D-pinitol has been identified as a potent inhibitor of this pathway. Research has shown that pinitol can suppress the activation of NF-κB induced by various inflammatory stimuli and carcinogens across different cell types. researchgate.net The mechanism involves the inhibition of IκBα kinase activation, which in turn prevents the phosphorylation and degradation of the inhibitor IκBα, thereby keeping the NF-κB p65 subunit from translocating to the nucleus. researchgate.netresearchgate.net This suppression leads to the downregulation of gene products involved in inflammation, such as cyclooxygenase-2 (COX-2). researchgate.net In models of experimental colitis, D-pinitol was shown to suppress the phosphorylation of NF-κB p65 and IκBα. zsmu.edu.ua Furthermore, in human dermal microvascular endothelial cells, pinitol was observed to reduce the nuclear localization of NF-κB in response to lipopolysaccharide (LPS)-induced damage. mdpi.com

Some derivatives synthesized from this compound, such as certain triazolyl analogs, have been noted in the context of pinitol's known anti-inflammatory activity, which is linked to NF-κB modulation, but these specific derivatives were not themselves tested for NF-κB inhibition in the cited study. arabjchem.org

Modulation of Tau Hyperphosphorylation Mechanisms (e.g., CDK5, PP2Cα)

There is no available research on the effects of this compound on tau hyperphosphorylation.

The parent compound, D-pinitol , has been investigated for its potential role in mitigating tau hyperphosphorylation, a key factor in Alzheimer's disease. nih.gov Studies propose that D-pinitol inhibits the pathogenic activation of cyclin-dependent kinase 5 (CDK5). mdpi.comresearchgate.net This inhibition prevents the cleavage of p35 into its more active p25 form, which in turn reduces the hyperphosphorylation of the tau protein. nih.govmdpi.com Additionally, D-pinitol has been shown to activate protein phosphatase 2Cα (PP2Cα), an enzyme that actively dephosphorylates tau, further contributing to a reduction in its hyperphosphorylated state. nih.gov

Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation

Attenuation of H2O2 Generation in Cellular Stress Models

No direct experimental data exists for the ability of this compound to attenuate hydrogen peroxide (H2O2) generation.

Studies on D-pinitol , however, have demonstrated its antioxidant capabilities. In human dermal fibroblasts subjected to UVA-induced stress, which is known to generate H2O2, treatment with pinitol significantly reduced the generation of these reactive oxygen species. Current time information in Bangalore, IN.

Restoration of Mitochondrial Membrane Potential

There is no research available on the effect of this compound on mitochondrial membrane potential.

The parent compound, D-pinitol , has been shown to have a restorative effect on mitochondrial function. In human dermal microvascular endothelial cells damaged by lipopolysaccharides (LPS), which leads to a decrease in mitochondrial membrane potential, treatment with pinitol significantly restored this potential. mdpi.com This suggests a protective effect on mitochondria during cellular stress. mdpi.com

Cellular Protective Effects in In Vitro Models

While there is no specific data on the cellular protective effects of this compound, the broader category of pinitol derivatives has been explored. Triazolyl analogs of D-(+)-pinitol, which are synthesized from a diacetonide intermediate, were evaluated for cytotoxicity against several cancer cell lines. arabjchem.org Certain derivatives showed notable activity against leukemia, colorectal carcinoma, and pancreatic carcinoma cell lines. arabjchem.org

The parent compound, D-pinitol , has demonstrated a wide range of cellular protective effects in vitro. It protects human dermal fibroblasts from UVA-induced damage by increasing collagen fibers and reversing the upregulation of matrix metalloproteinase 1 (MMP1). Current time information in Bangalore, IN.researchgate.net It also protects PC12 cells from arsenic-induced cytotoxicity by increasing glutathione (B108866) levels and inhibiting apoptosis. doi.org Furthermore, D-pinitol exerts protective actions against spinal cord injury in rat models by inhibiting apoptosis, inflammation, and oxidative stress. nih.gov

Enhancement of Collagen Synthesis and Extracellular Matrix Remodeling in Fibroblasts

No published studies were found that investigated the effect of this compound on collagen production or extracellular matrix remodeling in fibroblast cell cultures.

Improvement of Endothelial Cell Function and Angiogenesis

There is no available in vitro data demonstrating that this compound improves endothelial cell function or promotes angiogenesis (the formation of new blood vessels).

Promotion of Wound Healing in Damaged Cellular Systems

No research could be located that has examined the role of this compound in promoting wound healing processes in any damaged cellular models in vitro.

Emerging Research Frontiers and Methodological Advancements in Pinitol Diacetonide Chemistry

Development of Novel Synthetic Strategies for Pinitol Diacetonide and its Stereoisomers

The synthesis of this compound and its stereoisomers is crucial for accessing a diverse range of chiral molecules. While the standard synthesis involves the reaction of D-chiro-inositol with acetone (B3395972) followed by methylation, researchers have developed more advanced strategies to improve efficiency, yield, and stereocontrol. mdpi.com These methods often leverage pinitol or related precursors to create complex, biologically active molecules.

One notable strategy involves the use of this compound itself as a key intermediate for synthesizing analogues. For example, deoxy-D-chiro-inositol analogues have been synthesized starting from 1,2:5,6-diisopropylidene protected pinitol. google.com This approach demonstrates the utility of the diacetonide form as a stable, manipulable scaffold for further chemical transformations. google.com

Alternative and more fundamental synthetic routes have also been explored to access pinitol and its derivatives from inexpensive starting materials. A six-step preparation of (+)-Pinitol from benzene, utilizing microbial oxidation with Pseudomonas putida, represents a significant advancement in chemoenzymatic synthesis. researchgate.netcrukcambridgecentre.org.uk Furthermore, an enantiodivergent synthesis has been developed, allowing access to both (+) and (-) enantiomers of pinitol from a common precursor. crukcambridgecentre.org.uk Other innovative approaches include the stereoselective synthesis of protected D-pinitol derivatives through intramolecular aldol (B89426) condensation of sugar-derived ulose, showcasing the power of cyclization strategies to build the inositol (B14025) core. nih.gov The value of pinitol as a chiral starting material is exemplified in the total synthesis of complex natural products like (+)-pancratistatin, where a 13-step synthesis from pinitol is the most efficient route reported to date. scispace.com

Table 1: Summary of Selected Synthetic Strategies for Pinitol and its Derivatives

| Starting Material | Synthetic Strategy | Key Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| D-chiro-Inositol | Acetonide protection, methylation | This compound | Standard and direct route to the target compound. | mdpi.com |

| Benzene | Microbial oxidation (P. putida) | (+)-Pinitol | Chemoenzymatic approach from a simple aromatic precursor. | researchgate.netcrukcambridgecentre.org.uk |

| Protected L-lyxo-Hexos-5-ulose | Intramolecular aldol condensation | 3,5-di-O-benzyl-D-pinitol | Stereoselective synthesis via a cyclization strategy. | nih.gov |

| Pinitol | Multi-step synthesis | (+)-Pancratistatin | Use of pinitol as an advanced, stereochemically rich starting material for a complex natural product. | scispace.com |

| This compound | Xanthate formation and reduction | 6-deoxy-3-O-methyl-D-chiro-inositol | Demonstrates the use of the diacetonide as a key intermediate for analogue synthesis. | google.com |

Exploration of this compound as a Precursor for Advanced Materials

The unique structural features of this compound—a rigid, chiral, and polyfunctional core—make it an intriguing monomer for the synthesis of advanced polymers and materials. Research in this area leverages methodologies developed for other sugar-based acetals to create novel materials with specialized properties. The incorporation of such sugar-derived cyclic acetal (B89532) monomers into polymer backbones can elevate glass transition temperatures, suppress crystallization, and introduce functional handles for further modification. mdpi.com

A key strategy for polymerizing such monomers is acyclic diene metathesis (ADMET). Research has demonstrated the synthesis of chiral hydroxylated polymers through ADMET techniques using repeating D-chiro-inositol units, which are directly related to pinitol. researchgate.net This approach allows for the creation of polyesters and polyamides with high molecular weights and defined stereochemistry. researchgate.net For instance, polymers synthesized from sugar-derived acetals and fatty acids can exhibit high thermal stability and low glass transition temperatures.

The acetonide groups in this compound serve a dual purpose: they act as protecting groups during polymerization and as latent functional groups in the final material. The selective removal of these isopropylidene groups after polymerization can unmask hydroxyl (-OH) groups. mdpi.com This post-polymerization modification transforms the material's properties, often increasing hydrophilicity and providing sites for cross-linking or the attachment of other molecules, which is highly desirable for biomedical applications like coatings and dynamic networks. mdpi.comrsc.org The development of high-performance polymers from naturally occurring inositols is an active area of research, with the goal of creating sustainable, functional materials from renewable resources. acs.org

Table 2: Potential Polymer Architectures and Properties from Sugar Acetal Monomers

| Monomer Type | Polymerization Method | Resulting Polymer Class | Key Properties of Polymer | Potential Application | Reference(s) |

|---|---|---|---|---|---|

| Di-O-isopropylidene galactarate | Melt Polycondensation | Polyamide | Increased glass transition temperature, shape retention at high temperatures. | High-performance thermoplastics. | mdpi.com |

| D-chiro-inositol derivative | ADMET | Chiral Polyester | Defined stereochemistry, hydroxyl functionality after deprotection. | Chiral separation media, functional materials. | researchgate.net |

| Dimethyl acetal-3-keto-D-glucal | Conjugate Addition Polymerization | Poly(3-keto-D-glucal) | High molecular weight, water-soluble after deprotection, high thermal stability. | Sustainable materials, hydrogels. | rsc.org |

| Sucrose acetal derivative | Free Radical Copolymerization | Poly(vinyl saccharide) | Amphiphilic, biocompatible. | Biodegradable materials, medical applications. | unl.pt |

Computational Chemistry and Molecular Dynamics Simulations of this compound Derivatives

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the properties and interactions of pinitol derivatives at the molecular level. These methods provide insights that are often difficult to obtain through experimental means alone, accelerating the design and understanding of novel compounds.

Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a molecule to a target protein. Studies have employed docking to investigate the interaction of pinitol and its derivatives with various biological targets. For example, the docking of this compound with the dipeptidyl peptidase-4 (DPP4) receptor has been studied to understand its potential as an anti-diabetic agent. avinuty.ac.inalitheagenomics.com Similarly, docking simulations of novel triazole derivatives of D-(+)-pinitol have been used to predict their binding affinities to bacterial proteins, guiding the development of new antibacterial agents. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing detailed information on their conformational stability and intermolecular interactions. google.com MD simulations of pinitol derivatives complexed with proteins have been used to assess the stability of the predicted binding poses over time. researchgate.net These simulations can reveal subtle changes in protein-ligand interactions and the influence of solvent, offering a more dynamic and realistic picture than static docking poses.

Furthermore, quantum chemical methods like Density Functional Theory (DFT) have been applied to analyze the conformational preferences of pinitol. nih.gov Such calculations can accurately predict the most stable three-dimensional structures of the molecule in different environments, which is fundamental information for understanding its chemical reactivity and biological activity. nih.gov

Table 3: Applications of Computational Chemistry in Pinitol Derivative Research

| Computational Method | Molecule/System Studied | Research Objective | Key Finding/Insight | Reference(s) |

|---|---|---|---|---|

| Molecular Docking | This compound | Interaction with DPP4 receptor | Compound was found to be compatible with the DPP4 active site. | avinuty.ac.inalitheagenomics.com |

| Molecular Docking & MD Simulations | Isatin-triazole derivatives of pinitol | Antibacterial potential | Predicted stable binding to bacterial proteins, highlighting therapeutic potential. | researchgate.net |

| Density Functional Theory (DFT) | D-Pinitol | Conformational analysis | Determined the preferred chair conformation in an aqueous environment. | nih.gov |

| ADME Prediction | D-Pinitol | Pharmacokinetic properties | Calculated properties like water solubility, bioavailability, and blood-brain barrier permeability. | bfr-akademie.de |

Integration of this compound Research with High-Throughput Screening and Chemical Genomics

The integration of this compound chemistry with high-throughput screening (HTS) and chemical genomics represents a powerful paradigm for modern drug discovery and chemical biology. This compound's role as a versatile chiral scaffold is central to this integration, enabling the rapid generation of compound libraries for large-scale biological evaluation. ontosight.ai

High-throughput screening allows for the testing of thousands to millions of compounds in parallel to identify "hits"—molecules that exhibit a desired biological activity against a specific target or pathway. alitheagenomics.com The synthetic accessibility of various stereoisomers and derivatives starting from this compound makes it an ideal core structure for creating focused chemical libraries. These libraries, containing systematically varied structures, can be screened in HTS campaigns to discover novel inhibitors or modulators of enzymes, receptors, or cellular processes. selvita.comnih.gov The HTS workflow typically involves automated primary screens to identify initial hits, followed by confirmatory assays and dose-response analysis to validate their activity and potency. selvita.com

The hits identified from HTS serve as powerful tools for chemical genomics. Chemical genomics aims to use small molecules to perturb and understand the functions of genes and biological pathways on a genome-wide scale. unl.pt A bioactive pinitol derivative, identified through HTS, can be used as a chemical probe to study the function of its protein target in a cellular context. Advanced techniques such as high-content screening (HCS), which provides multiparametric data on cellular phenotypes, and high-throughput transcriptomics can be employed to characterize the downstream effects of these probes. alitheagenomics.combfr-akademie.de For example, studying how a pinitol-derived inhibitor affects the expression of thousands of genes can reveal the broader biological pathways it modulates, potentially uncovering new therapeutic opportunities or off-target effects. This synergy between synthetic chemistry, HTS, and genomics accelerates the journey from a simple chiral molecule like this compound to a validated chemical probe with a well-understood biological mechanism of action. pnas.org

Q & A

Q. How to design a systematic review on this compound’s therapeutic potential?

- Methodological Answer :

- Search strategy : Use PICOT-derived keywords (e.g., "this compound AND collagen synthesis") across PubMed, Scopus, and Web of Science.

- Inclusion/exclusion criteria : Prioritize peer-reviewed studies with robust methodology (e.g., ≥3 biological replicates, p<0.05).

- Risk of bias assessment : Apply tools like ROBIS to evaluate study quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.